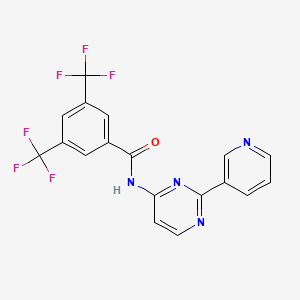

N-(2-pyridin-3-ylpyrimidin-4-yl)-3,5-bis(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-pyridin-3-ylpyrimidin-4-yl)-3,5-bis(trifluoromethyl)benzamide, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including diabetes, obesity, and cancer.

Applications De Recherche Scientifique

HDAC Inhibitor for Cancer Treatment

The compound MGCD0103, structurally similar to the one , is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, showing promise as an anticancer drug. It selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis. The compound has demonstrated significant antitumor activity in vivo and has entered clinical trials (Zhou et al., 2008).

KCNQ2/Q3 Potassium Channel Openers for Epilepsy and Pain Treatment

A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, including compounds structurally similar to the one , have been identified for their potential in treating epilepsy and pain. These compounds have shown activity in animal models, but some, due to unacceptable toxicities, have not progressed further in development (Amato et al., 2011).

Synthesis of Biologically Important Structures

The synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through a novel metal-free oxidative N-N bond formation strategy demonstrates the compound's role in constructing biologically significant structures (Zheng et al., 2014).

Antineoplastic Tyrosine Kinase Inhibitor in Chronic Myelogenous Leukemia

Flumatinib, an antineoplastic tyrosine kinase inhibitor for treating chronic myelogenous leukemia (CML), contains a structure similar to the compound . It is currently in Phase I clinical trials in China and has shown various metabolic pathways in humans (Gong et al., 2010).

NF-kappaB and AP-1 Gene Expression Inhibitors

Compounds structurally related have been studied for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors, with implications for improving potential oral bioavailability (Palanki et al., 2000).

Synthesis of Aromatic Polyamides and Polyimides

The compound has been utilized in the synthesis of novel polyimides and polyamides, demonstrating its importance in the development of materials with high thermal stability and good mechanical properties (Yang & Lin, 1995).

Mécanisme D'action

Target of Action

TCMDC-124516, also known as N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 is one of the four cyclin-dependent like protein kinases in Plasmodium . It plays a key role in the processing of parasite RNA .

Mode of Action

The compound interacts with PfCLK3 by binding to it. The co-crystal structure of PfCLK3 with the reversible inhibitor TCMDC-124516 has been solved . This interaction facilitates the rational design of covalent inhibitors of this validated drug target .

Biochemical Pathways

The primary biochemical pathway affected by TCMDC-124516 is the RNA splicing pathway of the malaria parasite . PfCLK3, the target of TCMDC-124516, plays a crucial role in the processing of parasite RNA . Disruption of this pathway leads to compromised survival of the parasite .

Pharmacokinetics

It is suggested that the compound has the potential to rapidly clear the parasite, indicating good bioavailability .

Result of Action

The action of TCMDC-124516 results in the inhibition of PfCLK3, which disrupts the RNA splicing pathway of the malaria parasite . This disruption compromises the survival of the parasite, leading to its clearance .

Action Environment

It is worth noting that the effectiveness of antimalarial drugs can be influenced by factors such as the parasite’s resistance to drugs, the stage of the parasite’s life cycle, and the patient’s immune response .

Propriétés

IUPAC Name |

N-(2-pyridin-3-ylpyrimidin-4-yl)-3,5-bis(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F6N4O/c19-17(20,21)12-6-11(7-13(8-12)18(22,23)24)16(29)28-14-3-5-26-15(27-14)10-2-1-4-25-9-10/h1-9H,(H,26,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKCSDULBJZIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019151 |

Source

|

| Record name | N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

866143-29-5 |

Source

|

| Record name | N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2861423.png)

![5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2861434.png)

![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline](/img/structure/B2861438.png)

![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2861441.png)